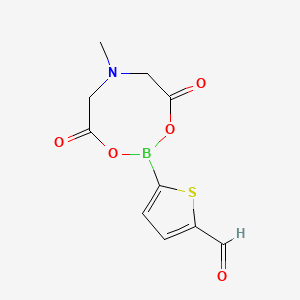

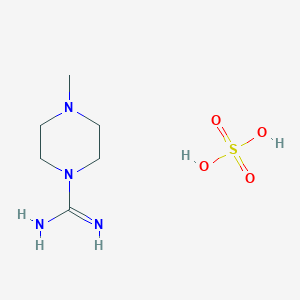

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Descripción general

Descripción

The compound "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is a complex molecule that appears to be related to the family of thiophene carbaldehydes. Thiophene carbaldehydes are known for their utility in various chemical reactions and have been used as intermediates in the synthesis of fluorescent reagents, as well as in the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of related thiophene carbaldehyde derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yields. For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was achieved through a chemo- and regioselective Br/Li exchange reaction, indicating the potential complexity involved in synthesizing such compounds . Although the specific synthesis of "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of thiophene carbaldehydes is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and an aldehyde group. The specific compound likely contains additional functional groups, such as a dioxazaborocan ring, which would introduce boron and nitrogen atoms into the structure, potentially affecting its reactivity and electronic properties.

Chemical Reactions Analysis

Thiophene carbaldehydes participate in various chemical reactions. For example, they have been used to synthesize fluorescent reagents for the detection of primary alkylamines . They also react with other heterocyclic compounds, such as 1,3-dioxin-4-ones, to form new heterocyclic structures . The presence of additional functional groups in "5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde" would likely confer unique reactivity patterns that could be exploited in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carbaldehydes are influenced by their molecular structure. The thiophene ring contributes to the compound's aromaticity and stability, while the aldehyde group is typically reactive, allowing for the formation of various derivatives. The additional functional groups in the compound of interest would further modulate properties such as solubility, boiling point, and reactivity. These properties are crucial for the compound's application in chemical synthesis and its behavior in different environments.

Aplicaciones Científicas De Investigación

Photophysical Properties and Covert Marking Pigments

Research on thiophene-2-carbaldehydes, such as the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical cyclization, highlights their potential in photophysical studies and applications as covert marking pigments. These compounds have been shown to possess interesting optical properties, which are valuable in the field of material sciences for creating specific types of pigments or markers that are only visible under certain light conditions (Ulyankin et al., 2021).

Synthesis of Heterocyclic Compounds

Thiophene-2-carbaldehydes are used as precursors in the synthesis of various heterocyclic compounds. For example, they have been employed in the synthesis of benzo[b]thiophene derivatives and thieno[2,3-g]indole systems (Datta & De, 1989). These compounds are significant in pharmaceutical and chemical research due to their diverse biological activities and potential applications.

Development of Fluorescent Sensors

The compound 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrates the application of thiophene-2-carbaldehydes in the development of fluorescent sensors. ECTC is a novel fluorescent sensor for ferric ions, highlighting the role of such compounds in sensing and detection technologies (Zhang et al., 2016).

Antimicrobial Activity Studies

Thiophene-2-carbaldehydes are explored in antimicrobial studies. For instance, the synthesis of novel 2-substituted benzoxazole derivatives from thiophene-2-carbaldehydes and their evaluation for antimicrobial activities demonstrate their potential in developing new antimicrobial agents (Balaswamy et al., 2012).

Exploration in Organic Synthesis

The versatility of thiophene-2-carbaldehydes in organic synthesis is evident from their use in various synthetic protocols. For example, the regioselective synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde illustrates the utility of these compounds in developing specific organic reactions and synthesizing targeted organic molecules (Bar, 2021).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPPZMPYPCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

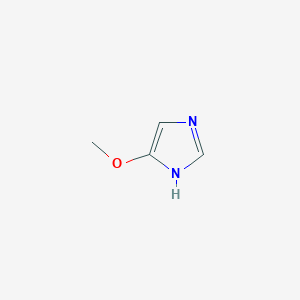

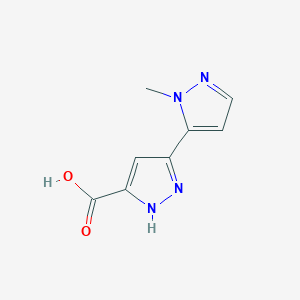

![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)

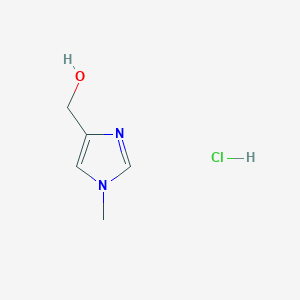

![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)

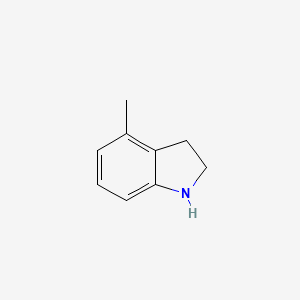

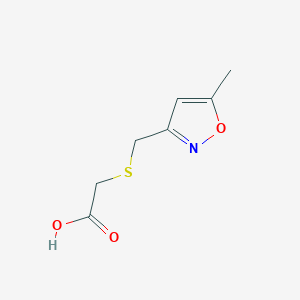

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)

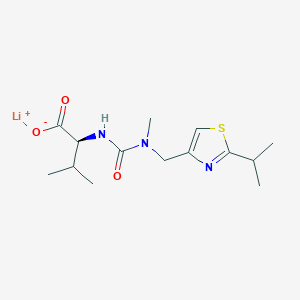

![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)